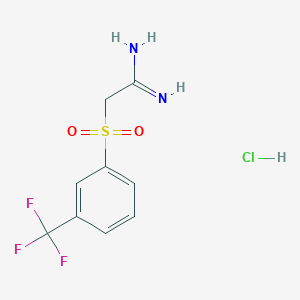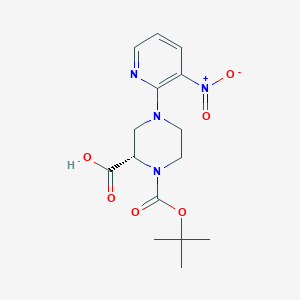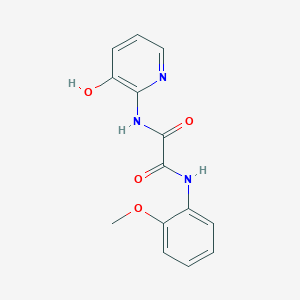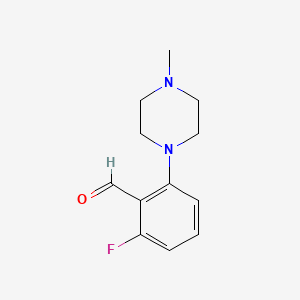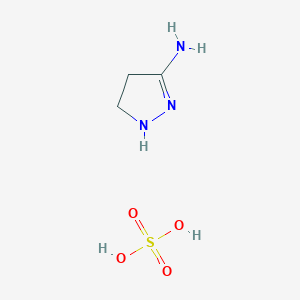
1-Bromo-3-hydroxybutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-hydroxybutan-2-one is an organic compound with the molecular formula C₄H₇BrO₂. It is a brominated derivative of hydroxybutanone and is known for its reactivity due to the presence of both a bromine atom and a hydroxyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-hydroxybutan-2-one can be synthesized through several methods. One common method involves the bromination of 3-hydroxybutan-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-hydroxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-bromo-3-oxobutan-2-one.
Reduction: The compound can be reduced to form 1-bromo-3-hydroxybutane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaS) are employed under basic conditions.
Major Products Formed
Oxidation: 1-Bromo-3-oxobutan-2-one
Reduction: 1-Bromo-3-hydroxybutane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Bromo-3-hydroxybutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-bromo-3-hydroxybutan-2-one involves its reactivity due to the presence of both a bromine atom and a hydroxyl group. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions allow the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-hydroxybutan-3-one
- 1-Bromo-4-hydroxybutan-2-one
- 3-Bromo-2-hydroxybutan-1-one
Uniqueness
1-Bromo-3-hydroxybutan-2-one is unique due to its specific positioning of the bromine and hydroxyl groups, which confer distinct reactivity patterns compared to its isomers. This unique structure allows for selective reactions and makes it a valuable compound in synthetic chemistry .
Properties
CAS No. |
134409-99-7 |
|---|---|
Molecular Formula |
C4H7BrO2 |
Molecular Weight |
167.00 g/mol |
IUPAC Name |
1-bromo-3-hydroxybutan-2-one |
InChI |
InChI=1S/C4H7BrO2/c1-3(6)4(7)2-5/h3,6H,2H2,1H3 |
InChI Key |
KKBWGVRZXRAWDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tricyclo[4.1.0.01,3]heptane](/img/structure/B13731672.png)


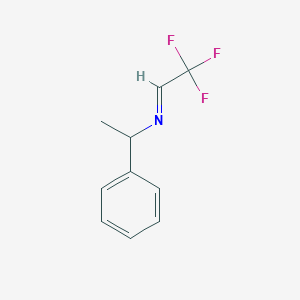
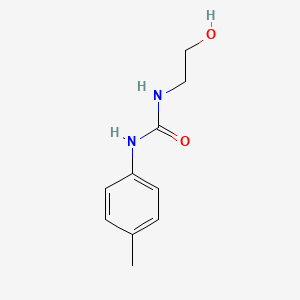
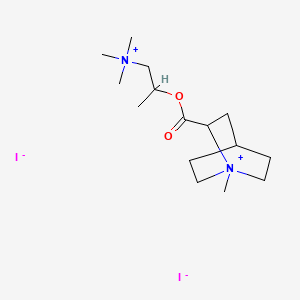
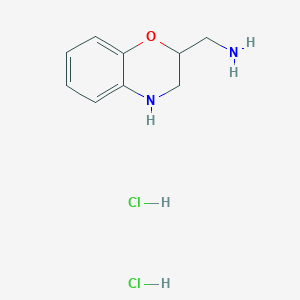
![2-[[Methoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13731719.png)

